![molecular formula C19H25NO2Si B14181686 [(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane CAS No. 834856-15-4](/img/structure/B14181686.png)
[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane is an organosilicon compound characterized by the presence of ethynyl and nitrophenyl groups attached to a tri(propan-2-yl)silane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane typically involves the following steps:
Preparation of the Ethynyl Intermediate: The ethynyl group is introduced through a reaction involving a suitable precursor, such as an ethynyl halide, with a base like potassium carbonate in an inert solvent like toluene.
Nitration: The nitrophenyl group is introduced via nitration of the phenyl ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Coupling Reaction: The ethynyl and nitrophenyl intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, in the presence of a base like triethylamine.
Silane Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halides or electrophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ethynyl derivatives.
Wissenschaftliche Forschungsanwendungen
[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane involves its interaction with molecular targets and pathways. The ethynyl and nitrophenyl groups can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Bromoethynyl)triisopropylsilane: Similar structure with a bromoethynyl group instead of the nitrophenyl group.
Triisopropyl(trimethylsilyl)ethynylsilane: Contains a trimethylsilyl group instead of the nitrophenyl group.
Uniqueness
[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane is unique due to the presence of both ethynyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
834856-15-4 |
|---|---|
Molekularformel |
C19H25NO2Si |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
2-(2-ethynyl-5-nitrophenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H25NO2Si/c1-8-17-9-10-19(20(21)22)13-18(17)11-12-23(14(2)3,15(4)5)16(6)7/h1,9-10,13-16H,2-7H3 |
InChI-Schlüssel |
GHUXNYZKEDRNOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC1=C(C=CC(=C1)[N+](=O)[O-])C#C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl-](/img/structure/B14181619.png)
![3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid](/img/structure/B14181622.png)


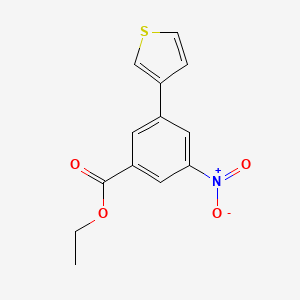
![Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14181635.png)
![2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide](/img/structure/B14181638.png)
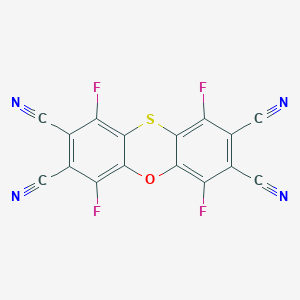
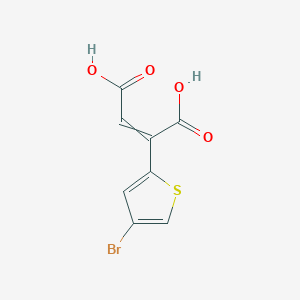
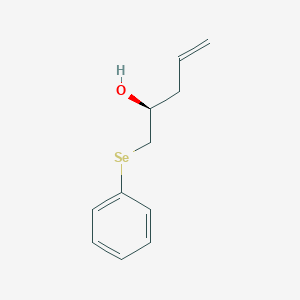
![[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14181646.png)
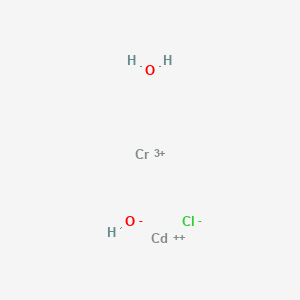
![2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one](/img/structure/B14181657.png)
![(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane](/img/structure/B14181665.png)
